8-Bromo-2'-deoxyadenosine

Übersicht

Beschreibung

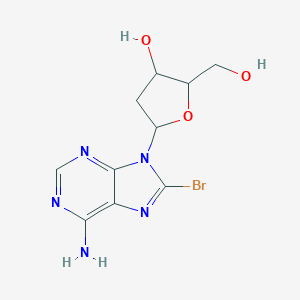

8-Brom-2’-Desoxyadenosin ist eine Organobromverbindung, die eine modifizierte Form von 2’-Desoxyadenosin darstellt. Sie weist einen Bromsubstituenten an der 8. Position des Adenosinringsystems auf. Diese Verbindung gehört zu den Adenosinen und wird aufgrund ihrer einzigartigen Eigenschaften häufig in Strukturstudien von Oligonukleotiden verwendet .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von 8-Brom-2’-Desoxyadenosin erfolgt typischerweise durch Bromierung von 2’-Desoxyadenosin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der 8. Position zu gewährleisten. Der Prozess beinhaltet die Verwendung von Brom oder bromhaltigen Reagenzien in einem geeigneten Lösungsmittel wie Acetonitril oder Methanol .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Laborverfahren mit Anpassungen für den großtechnischen Maßstab. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeute und Reinheit zu erzielen, wobei häufig Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 8-Bromo-2’-deoxyadenosine typically involves the bromination of 2’-deoxyadenosine. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The process involves the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetonitrile or methanol .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Photolytic Reactions

UV-induced photolysis initiates radical-mediated pathways:

-

Solvent-dependent outcomes :

Table 1: Photolysis Products Under Different Conditions

| Solvent | Major Product | Yield (%) | Diastereomeric Ratio (5'R:5'S) |

|---|---|---|---|

| Methanol | 8-Hydroxy-2'-deoxyadenosine | 32 | – |

| Acetonitrile | 5',8-Cyclo-2'-deoxyadenosine | 65 | 1.7:1 |

| Water | 5',8-Cyclo-2'-deoxyadenosine | 58 | 1.6:1 |

Ammonia and Amine-Mediated Substitutions

8-Br-dA undergoes nucleophilic substitution with amines, yielding 8-amino-2'-deoxyadenosine (8-NH₂-dA) and 8-oxo-2'-deoxyadenosine (8-oxo-dA) :

-

Aqueous ammonia (30%) at 55°C:

-

Methylamine (40% aqueous) :

Table 2: Reaction Kinetics with Amines

| Amine Reagent | Conditions | Conversion (%) | Major Product |

|---|---|---|---|

| 30% NH₃ (aq) | 55°C, 16 h | 20 | 8-NH₂-dA + 8-oxo-dA |

| 40% CH₃NH₂ (aq) | 55°C, 5 h | 100 | 8-NH₂-dA |

| 30% (CH₃)₂NH (aq) | 55°C, 16 h | 70 | 8-NH₂-dA |

Electron-Induced Degradation

Low-energy electron attachment triggers phosphodiester bond cleavage in 8-Br-dA-containing DNA models :

-

Radical intermediates :

Key Steps in Electron-Induced Degradation:

-

-

(via intramolecular H-transfer)

-

Acid/Base Hydrolysis

The glycosidic bond in 8-Br-dA is labile under extreme pH conditions:

-

Acidic conditions (pH < 3) : Depurination occurs, releasing adenine derivatives .

-

Basic conditions (pH > 10) : Sugar moiety degrades via β-elimination .

Radical Cyclization Pathways

Steady-state photolysis in acetonitrile reveals a radical cascade involving bromine species:

Attempted Azide Substitution

Reaction with sodium azide (NaN₃) in DMF fails due to sodium salt precipitation . Alternative strategies (e.g., phase-transfer catalysts) are required for successful 8-azido-dA synthesis .

Wissenschaftliche Forschungsanwendungen

DNA Synthesis and Structural Studies

8-Bromo-2'-deoxyadenosine is utilized in the synthesis of modified oligonucleotides. Its incorporation into DNA allows researchers to investigate the conformational preferences of nucleobases, particularly the N-glycosidic bond's syn and anti conformations. Studies have demonstrated that BrdA can stabilize certain DNA structures when incorporated at specific positions, influencing the overall stability of the resulting oligonucleotide duplexes .

Table 1: Comparison of Stability in Oligonucleotides

| Oligonucleotide Composition | Stability (kcal/mol) | Comments |

|---|---|---|

| Normal A:T Pair | +0.5 | Standard stability |

| BrdA:G Pair | +1.5 | Increased stability observed |

| BrdA:C Pair | -0.5 | Decreased stability |

The presence of the bromine atom enhances the acid sensitivity of BrdA compared to other modifications, making it a less favorable choice for automated solid-phase DNA synthesis due to potential depurination during repeated acid exposures .

Photochemical Properties

The photochemistry of this compound has been extensively studied, particularly regarding its behavior under UV light. The compound undergoes photolytic cleavage of the C-Br bond, resulting in the formation of a C8 radical. This radical can then abstract hydrogen from solvents or sugar moieties, leading to various products, including cyclized forms such as 5',8-cyclo-2'-deoxyadenosine .

Key Findings:

- UV Photolysis : The reaction pathway varies with solvent; in methanol, hydrogen abstraction from the solvent predominates, while in water or acetonitrile, intramolecular hydrogen abstraction is more significant .

- Cyclization Products : Approximately 65% yield of cyclization products was observed under specific conditions, demonstrating its potential for further studies on radical chemistry .

Therapeutic Applications

Research indicates that this compound exhibits antitumor activity and may be utilized in targeting indolent lymphoid malignancies. Its structure allows it to mimic natural nucleosides, potentially interfering with nucleic acid metabolism in cancer cells . The compound's radiosensitizing properties also suggest its application in enhancing the effectiveness of radiotherapy by inducing single-strand breaks in DNA through electron-induced degradation mechanisms .

Case Studies

Several case studies highlight the applications of this compound:

- Study on Radicals : Research demonstrated that electron attachment to BrdA leads to cleavage of phosphodiester bonds, mimicking single-strand breaks in DNA. This property could be exploited for therapeutic strategies aimed at enhancing cancer treatment efficacy .

- Synthesis and Characterization : A study focused on synthesizing oligonucleotides containing BrdA and analyzing their structural properties revealed insights into glycosidic conformational preferences and stability profiles under varying conditions .

Wirkmechanismus

The primary mechanism of action of 8-Bromo-2’-deoxyadenosine involves photolytic cleavage of the C-Br bond, leading to the formation of the C8 radical. This radical can undergo further reactions, such as hydrogen abstraction and cyclization, to form various products. The compound’s effects are mediated through these radical reactions, which can influence DNA structure and function .

Vergleich Mit ähnlichen Verbindungen

8-Bromo-2’-deoxyguanosine: Similar in structure and used in similar applications for structural studies of oligonucleotides.

2’-Deoxyadenosine: The parent compound without the bromine substituent, used widely in nucleic acid research.

Uniqueness: 8-Bromo-2’-deoxyadenosine is unique due to its bromine substituent, which allows for specific photochemical reactions and radical formation. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for structural studies of nucleotides .

Biologische Aktivität

8-Bromo-2'-deoxyadenosine (8-Br-dA) is a synthetic purine nucleoside analog that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of 8-Br-dA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

8-Br-dA is characterized by the substitution of a bromine atom at the 8-position of the adenine base. This modification alters its interaction with biological molecules, particularly DNA, RNA, and proteins. The compound can be represented as follows:

The biological activity of 8-Br-dA is primarily attributed to its role as a nucleoside analog. It can interfere with normal nucleic acid metabolism and function through several mechanisms:

- Inhibition of DNA Polymerases : 8-Br-dA can be incorporated into DNA during replication, leading to mutations or cell cycle arrest. Its incorporation can disrupt base pairing and result in mispairing events, which may induce apoptosis in cancer cells .

- Photochemical Properties : The compound exhibits significant photochemical reactivity, particularly under UV light. The cleavage of the C-Br bond generates radicals that can participate in further reactions, potentially leading to DNA strand breaks .

- Antitumor Activity : As a purine analog, 8-Br-dA has shown broad antitumor activity against various malignancies, particularly lymphoid cancers. It can induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage .

Therapeutic Applications

Due to its biological properties, 8-Br-dA has been investigated for several therapeutic applications:

- Cancer Treatment : Preclinical studies have demonstrated that 8-Br-dA exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.

- Antiviral Activity : The compound has shown promise in inhibiting viral replication in certain contexts, suggesting potential applications in antiviral therapies .

Case Studies and Research Findings

Several studies have explored the effects of 8-Br-dA in different biological contexts:

- Antitumor Efficacy : A study published in Nucleic Acids Research reported that 8-Br-dA effectively inhibited the proliferation of human lymphoid tumor cells. The mechanism was linked to its incorporation into DNA and subsequent induction of apoptosis via the mitochondrial pathway .

- Photochemical Reactions : Research on the photochemistry of 8-Br-dA revealed that UV irradiation leads to the formation of reactive radicals which can cause significant DNA damage. This property was exploited to enhance the cytotoxic effects on cancer cells when combined with photodynamic therapy .

- Mutagenicity Studies : Investigations into the mutagenic potential of 8-Br-dA indicated that its incorporation into DNA could lead to increased mutation rates, particularly in Escherichia coli models. This suggests caution in therapeutic applications due to potential off-target effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIVXMQFIQOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933787 | |

| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14985-44-5 | |

| Record name | NSC79220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.